molecular formula C17H19F3N2O3 B13141965 tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13141965
M. Wt: 356.34 g/mol
InChI Key: QSNFJTZINIPWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirooxindole compound. Spirooxindoles are a class of spirocyclic compounds that have gained significant attention due to their unique three-dimensional structure and potential biological activities. These compounds are known for their ability to interact with various biological targets, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction utilizes isatin-derived azomethine ylides and activated olefins to form the spirocyclic oxindole framework . The reaction is often carried out in the presence of a Lewis acid catalyst, such as β-cyclodextrin, in an aqueous medium .

Industrial Production Methods

Industrial production of spirooxindoles, including tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirooxindole framework .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .

Medicine

In medicine, spirooxindoles are investigated for their pharmacological properties. They have shown promise as anticancer, antimicrobial, and antiviral agents. tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is no exception and is being explored for its potential therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable for creating innovative solutions in various industries .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents .

Properties

Molecular Formula

C17H19F3N2O3

Molecular Weight

356.34 g/mol

IUPAC Name

tert-butyl 2-oxo-7-(trifluoromethyl)spiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H19F3N2O3/c1-15(2,3)25-14(24)22-8-7-16(9-22)10-5-4-6-11(17(18,19)20)12(10)21-13(16)23/h4-6H,7-9H2,1-3H3,(H,21,23)

InChI Key

QSNFJTZINIPWJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)C(F)(F)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.